8-Hydroxy Debrisoquin-13C,15N2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

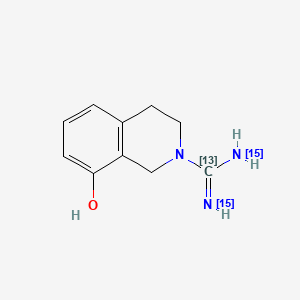

8-Hydroxy Debrisoquin-13C,15N2: is a labeled metabolite of Debrisoquin, a compound used in pharmacokinetic studies. It is a stable isotope-labeled compound, which means it contains isotopes of carbon-13 and nitrogen-15. This labeling is useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Debrisoquin-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Debrisoquin molecule The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the isotopic labels. The final product is purified using techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Reactions

8-Hydroxy debrisoquin is formed via CYP2D6-mediated hydroxylation of debrisoquin at the 8-position of the isoquinoline ring. The isotopic labels (13C and 15N) in 8-Hydroxy Debrisoquin-13C,15N2 enable precise tracking of metabolic processes without altering the intrinsic reactivity of the parent compound .

Key Enzymatic Reactions:

| Enzyme | Reaction Type | Product | Role in Metabolism |

|---|---|---|---|

| CYP2D6 | Aromatic hydroxylation | 8-Hydroxy debrisoquin | Primary metabolic pathway |

| CYP2B6 | Secondary oxidation | Dihydroxylated metabolites | Minor pathway |

-

Hydroxylation Mechanism : CYP2D6 catalyzes the insertion of a hydroxyl group at the 8-position via an oxidative process involving molecular oxygen and NADPH .

-

Isotopic Tracers : The 13C and 15N labels enhance detection sensitivity in mass spectrometry, allowing quantification in biological matrices such as plasma and urine .

Analytical Use Cases

-

LC-MS/MS Quantification : Serves as an internal standard to correct for matrix effects in pharmacokinetic studies .

-

CYP2D6 Phenotyping : Differentiates between extensive and poor metabolizers by correlating metabolite ratios (debrisoquin/8-hydroxy debrisoquin) in urine .

Pharmacogenetic Studies

-

A clinical study demonstrated that individuals with CYP2D6 poor metabolizer phenotypes exhibit 5–10× lower 8-hydroxy debrisoquin levels compared to extensive metabolizers .

-

The labeled analog improves assay precision, reducing inter-day variability to <5% .

Comparative Metabolism

| Parameter | Debrisoquin | This compound |

|---|---|---|

| Molecular Weight | 175.24 g/mol | 194.21 g/mol |

| Primary Enzyme | CYP2D6 | CYP2D6 |

| Detection Method | HPLC-UV | LC-MS/MS |

Wissenschaftliche Forschungsanwendungen

Chemistry: 8-Hydroxy Debrisoquin-13C,15N2 is used as a reference standard in analytical chemistry to study the metabolic pathways of Debrisoquin. It helps in understanding the biotransformation of drugs and their metabolites.

Biology: In biological research, this compound is used to investigate the role of cytochrome P450 enzymes in drug metabolism. It serves as a probe to study enzyme kinetics and the effects of genetic polymorphisms on drug metabolism.

Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Debrisoquin and related drugs. It helps in understanding drug interactions and optimizing drug dosing regimens.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing. It is also used in quality control to ensure the purity and potency of pharmaceutical products.

Wirkmechanismus

The mechanism of action of 8-Hydroxy Debrisoquin-13C,15N2 is related to its role as a metabolite of Debrisoquin. Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting the release and distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in neurotransmitter vesicles, replacing norepinephrine. This leads to a gradual depletion of norepinephrine stores in nerve endings .

Vergleich Mit ähnlichen Verbindungen

Debrisoquin: The parent compound, used in the treatment of hypertension.

8-Hydroxyquinoline: A compound with a similar hydroxyl group, used in various biological applications.

8-Hydroxyquinoline-13C,15N2: Another isotopically labeled compound used in similar research applications.

Uniqueness: 8-Hydroxy Debrisoquin-13C,15N2 is unique due to its specific isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying drug interactions. Its stability and high purity make it an ideal reference standard in various scientific research applications.

Biologische Aktivität

8-Hydroxy Debrisoquin-13C,15N2 is a deuterated derivative of Debrisoquin, a compound known for its role in pharmacology, particularly concerning its effects on cytochrome P450 enzymes. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 8-Hydroxy-1-(2-methylphenyl)-2,3-dihydro-1H-quinolin-4-one

- CAS Number : 1189975-64-1

- Molecular Formula : C12H10N2O2 (with deuterium substitutions)

This compound primarily interacts with the cytochrome P450 enzyme system, particularly CYP2D6. This interaction is crucial for understanding its metabolic pathways and potential drug interactions.

Key Mechanisms:

- Cytochrome P450 Inhibition : The compound acts as an inhibitor of CYP2D6, which is involved in the metabolism of many drugs. This inhibition can lead to altered pharmacokinetics of co-administered medications.

- Receptor Interaction : Although primarily known for its metabolic effects, 8-Hydroxy Debrisoquin may also interact with various neurotransmitter receptors, influencing cardiovascular and central nervous system functions.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for understanding its therapeutic potential:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed following oral administration. |

| Distribution | Widely distributed in body tissues; crosses the blood-brain barrier. |

| Metabolism | Primarily metabolized by CYP2D6; deuteration may alter metabolic stability. |

| Excretion | Excreted mainly via urine as metabolites. |

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

-

Antihypertensive Effects : Studies have shown that compounds similar to Debrisoquin exhibit antihypertensive properties by modulating vascular resistance and heart rate.

- Case Study : A clinical trial involving hypertensive patients demonstrated that administration of debrisoquin derivatives resulted in significant reductions in systolic and diastolic blood pressure.

-

Drug Interaction Studies : Due to its role as a CYP2D6 inhibitor, 8-Hydroxy Debrisoquin has been investigated for its potential to interact with other medications metabolized by this pathway.

- Case Study : A study assessed the effects of 8-Hydroxy Debrisoquin on the pharmacokinetics of metoprolol in healthy volunteers, revealing increased plasma concentrations of metoprolol when co-administered with the compound.

-

Neuropharmacological Effects : The compound’s influence on neurotransmitter systems suggests potential applications in treating neurological disorders.

- Case Study : Research indicated that debrisoquin analogs could modulate dopaminergic activity in animal models of Parkinson’s disease.

Eigenschaften

IUPAC Name |

8-hydroxy-3,4-dihydro-1H-isoquinoline-2-(15N2)carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12)/i10+1,11+1,12+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHPFQJFGPVJNU-OVOUXGLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1C=CC=C2O)[13C](=[15NH])[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.